6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone class, characterized by its molecular structure that includes an iodine atom and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 284.08 g/mol. The compound features a fused bicyclic structure, which contributes to its unique chemical properties and reactivity. The presence of the iodine atom at the 6-position and the methyl group at the 7-position distinguishes it from other similar compounds in the indanone family.
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
Preliminary studies suggest that 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one may exhibit various biological activities. Research indicates potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The compound's ability to interact with biological targets, such as enzymes or receptors, could modulate their activity, leading to therapeutic applications. Its unique structure may influence its binding affinity and reactivity with biological systems.
The synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves:
These steps illustrate the synthetic routes that can be utilized for producing this compound in both laboratory and industrial settings.
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one has several applications across various fields:
These applications underscore the compound's significance in both research and industrial contexts.
Research on the interactions of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one with biological systems is ongoing. Initial findings suggest that it may participate in various non-covalent interactions with biological macromolecules, influencing their function. Further studies are needed to elucidate its mechanism of action and potential therapeutic targets.
Several compounds share structural similarities with 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Iodo-5-methyl-2,3-dihydro-1H-indene | Iodine at position 6; methyl at position 5 | Different methyl positioning affects reactivity |
| 7-Fluoro-6-methyl-2,3-dihydroinden-1-one | Fluorine at position 7; methyl at position 6 | Fluorine substitution alters electronic properties |
| 6-Bromo-7-methyl-2,3-dihydroinden-1-one | Bromine instead of iodine | Similar reactivity but different halogen effects |
The uniqueness of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one lies in the specific positioning of the iodine and methyl groups on the indanone structure. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry. The presence of iodine enhances its electrophilic character, while the methyl group influences steric effects during